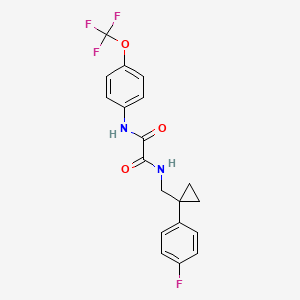amino}acetamide CAS No. 1311896-51-1](/img/structure/B2800779.png)
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide, also known as CCPA, is a compound that has been studied for its potential use in scientific research. CCPA is a selective A1 adenosine receptor agonist, which means it can activate specific receptors in the body that are involved in various physiological processes. In
Mechanism of Action
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide exerts its effects by selectively activating A1 adenosine receptors. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. A1 adenosine receptors are primarily located in the heart, brain, and kidneys, and their activation can lead to various physiological responses, including vasodilation, reduced heart rate, and decreased neuronal excitability.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to have various biochemical and physiological effects. In cardiovascular studies, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to reduce heart rate, decrease blood pressure, and improve myocardial oxygen consumption. In neuroprotection studies, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to protect against neuronal damage, improve cognitive function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide in lab experiments is its selective activation of A1 adenosine receptors, which allows for specific targeting of physiological processes. However, one limitation is its potential for off-target effects, as A1 adenosine receptors are also found in other tissues besides the heart and brain.
Future Directions
There are several future directions for N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide research. One area of study is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of study is its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide may have applications in other areas of research, such as inflammation and cancer. Further research is needed to fully understand the potential of N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide in these areas.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-cyanocyclopentene with sodium hydride, which produces the intermediate compound 1-cyanocyclopentylsodium. The intermediate is then reacted with 3-cyanobenzylbromide to form the compound 1-cyanocyclopentyl-3-cyanobenzyl ether. The final step involves the reaction of the ether with 2-(prop-2-en-1-ylamino)acetic acid to produce N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been studied for its potential use in various scientific research applications. One of the main areas of study is its role in cardiovascular disease. Studies have shown that N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can reduce heart rate and blood pressure, which may have therapeutic benefits for individuals with hypertension and other cardiovascular conditions.
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has also been studied for its potential use in neuroprotection. Studies have shown that N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(3-cyanophenyl)methyl-prop-2-enylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-10-23(13-17-7-5-6-16(11-17)12-20)14-18(24)22-19(15-21)8-3-4-9-19/h2,5-7,11H,1,3-4,8-10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSFSRZIDLALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC(=CC=C1)C#N)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)

![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2800706.png)
![Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2800707.png)
![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)


![2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2800714.png)
